2-Chloro-6-morpholinopyrimidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-morpholin-4-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c10-9-11-6(8(14)15)5-7(12-9)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIPJVVPJNLVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209321 | |
| Record name | 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263270-40-2 | |
| Record name | 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263270-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(4-morpholinyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring at the 2-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where morpholine displaces a leaving group (e.g., a halide) at the 6-position of the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a nitrile group with a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-morpholinopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chloro group.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones.
Coupling Reactions: Products include biaryl compounds or other complex structures.
Scientific Research Applications
2-Chloro-6-morpholinopyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Chemical Synthesis: The compound is utilized in various synthetic pathways to create complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and applications of 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid with analogous pyrimidine derivatives:
Notes:
- *Molecular weight calculated based on formula.
- Carboxylic acid groups universally enable hydrogen bonding, critical for co-crystallization () or target interaction.
Structural and Functional Analysis
a) Substituent Effects
Biological Activity
2-Chloro-6-morpholinopyrimidine-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H9ClN2O2
- Molecular Weight : 202.62 g/mol
- CAS Number : 263270-40-2
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.019 mg/mL |
| Bacillus subtilis | 0.039 mg/mL |
These findings suggest that the compound disrupts bacterial cell wall synthesis or inhibits metabolic pathways critical for bacterial survival.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. It has been tested against various fungi, including Candida albicans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.0048 mg/mL |
| Fusarium oxysporum | 0.056 mg/mL |
The antifungal effects may be due to the compound's ability to compromise fungal cell membrane integrity or interfere with metabolic functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research demonstrated its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways.
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound exhibited significant cytotoxicity at concentrations ranging from 10 µM to 50 µM, leading to increased apoptosis and reduced viability in treated cells.
Case Studies and Research Findings
- Antimicrobial Study : A study published in MDPI showed that this compound exhibited superior antibacterial effects compared to other derivatives tested, highlighting its potential as a lead compound for antibiotic development.
- Anticancer Activity : Research conducted by PubChem indicated that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cell lines, suggesting a mechanism for its anticancer activity.
- Mechanistic Insights : Further investigations have suggested that the compound may inhibit specific signaling pathways involved in cell proliferation and survival, particularly those associated with cancer progression.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6-morpholinopyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach includes:
Chlorination : Introduce chlorine at the 2-position using reagents like POCl₃ or SOCl₂ under reflux in anhydrous solvents (e.g., dichloromethane) .
Morpholine Substitution : Replace the 6-position leaving group (e.g., nitro or halogen) with morpholine via nucleophilic aromatic substitution (SNAr), requiring polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–120°C) .
Carboxylation : Convert the 4-position to a carboxylic acid using carbonation reactions (e.g., CO₂ insertion) or oxidation of methyl/ethyl esters .
Optimization tips: Monitor reaction progress via TLC/HPLC, use catalytic bases (e.g., K₂CO₃) to enhance SNAr efficiency, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify substituent positions and purity. Key signals include:
- Morpholine protons: δ 3.6–3.8 ppm (multiplet, 8H).
- Pyrimidine protons: δ 8.1–8.3 ppm (singlet, 1H) .
- Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) or LC-MS to detect impurities (<1% threshold) .
- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-density distribution to identify reactive sites. The 2-chloro group is electrophilic (LUMO energy ≈ -1.2 eV), while the morpholine ring’s electron-donating nature stabilizes the transition state in SNAr reactions . Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants in DMSO at 100°C) .
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability. For example, IC₅₀ discrepancies in kinase inhibition assays may arise from differential expression of off-target proteins .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess if metabolite interference affects activity .
- Data Normalization : Report activity relative to positive controls (e.g., staurosporine for kinase assays) and account for solvent effects (DMSO ≤0.1%) .
Q. How to address spectral data contradictions during structural elucidation (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Investigate tautomerism using variable-temperature NMR (VT-NMR). For pyrimidines, enol-keto tautomerism can split signals (e.g., carboxylic acid proton at δ 12–14 ppm broadens at 50°C) .
- Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish coupling artifacts from genuine signals. X-ray crystallography provides definitive conformation proof .
Q. Designing SAR studies: How to systematically vary substituents to probe bioactivity?
- Methodological Answer :
- Substituent Libraries : Synthesize analogs with:
- Morpholine replacements : Piperazine, thiomorpholine (vary electron density).
- Chlorine analogs : Fluoro, bromo (assess steric/electronic effects).
- Biological Testing : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate activity with computed parameters (e.g., LogP, polar surface area) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Waste Disposal : Quench reactive intermediates (e.g., chlorinated byproducts) with 10% sodium bicarbonate before disposal .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
